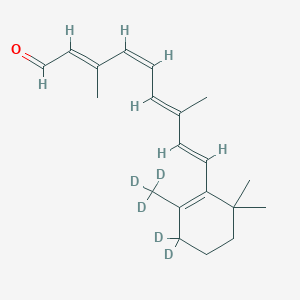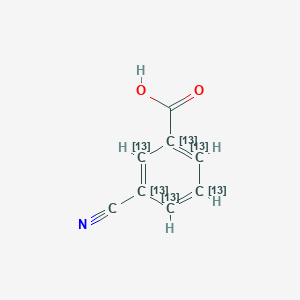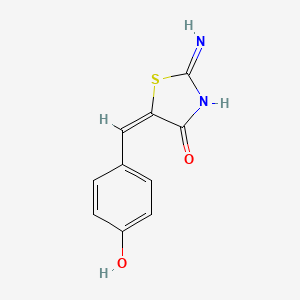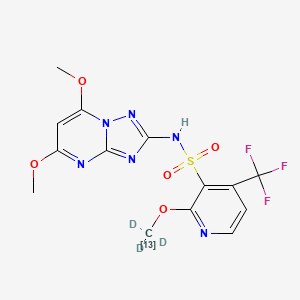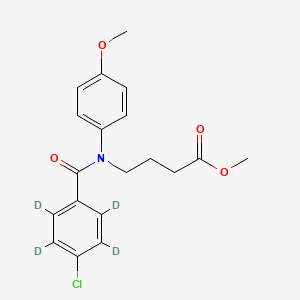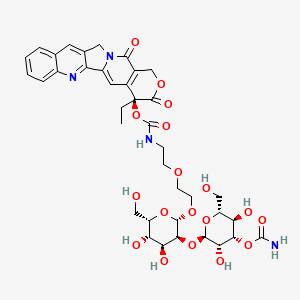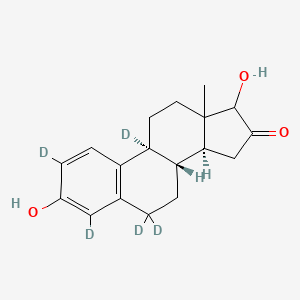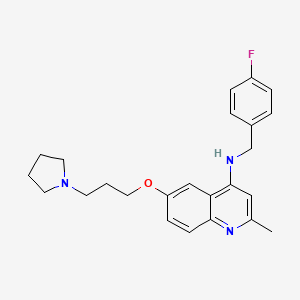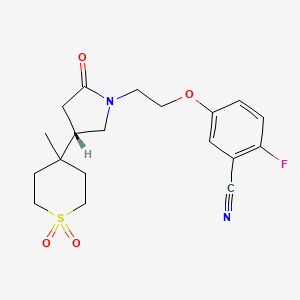![molecular formula C10H15NO3 B12421312 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol is a chemical compound that features a phenyl ring substituted with two trideuteriomethoxy groups and an aminoethanol moiety. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde, which is subjected to a deuterium exchange reaction to replace the hydrogen atoms in the methoxy groups with deuterium, yielding 2,5-bis(trideuteriomethoxy)benzaldehyde.
Reduction: The deuterated benzaldehyde is then reduced to 2,5-bis(trideuteriomethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The benzyl alcohol is converted to the corresponding amine through a reductive amination process, typically using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Final Step:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the consistency of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]acetone.
Reduction: Formation of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts where isotopic labeling can provide insights into reaction pathways and stability.
Mechanism of Action
The mechanism of action of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol depends on its specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also affect the compound’s reactivity and stability, providing valuable information on reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: The non-deuterated analog of the compound, used in similar applications but without the benefits of isotopic labeling.
2-Amino-1-(2,5-dimethoxyphenyl)ethane: A reduced form of the compound, lacking the hydroxyl group.
2-Amino-1-(2,5-dimethoxyphenyl)acetone: An oxidized form of the compound, with a carbonyl group instead of a hydroxyl group.
Uniqueness
The uniqueness of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and pharmacokinetic studies, offering insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3 |
InChI Key |
VFRCNXKYZVQYLX-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CN)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


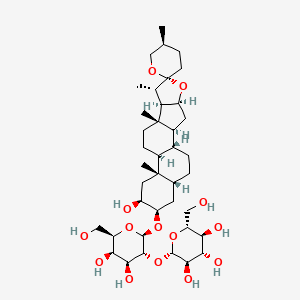
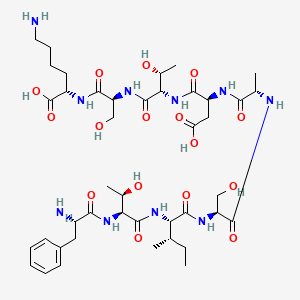
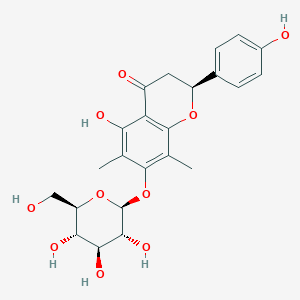
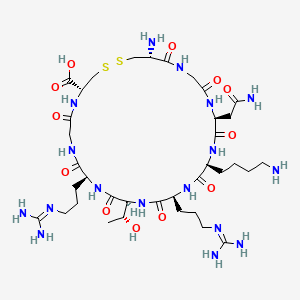
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
